N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound featuring a bicyclo[2.2.1]heptene (norbornene) scaffold linked via a methyl group to a benzamide moiety. The benzamide ring is substituted with a chlorine atom at position 2 and a 1H-tetrazole group at position 4. This structure combines steric rigidity from the bicyclic system with the bioisosteric properties of tetrazole, which mimics carboxylic acids in drug design to enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C16H16ClN5O |
|---|---|
Molecular Weight |
329.78 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H16ClN5O/c17-15-4-3-13(22-9-19-20-21-22)7-14(15)16(23)18-8-12-6-10-1-2-11(12)5-10/h1-4,7,9-12H,5-6,8H2,(H,18,23) |
InChI Key |
XZUNGFGSWHLSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Tetrazole Cyclization
-
Reduction : 5-Nitro-2-chlorobenzoic acid (10 mmol) is dissolved in ethanol and hydrogenated under 50 psi H₂ with 10% Pd/C (0.5 g) at 25°C for 12 h, yielding 5-amino-2-chlorobenzoic acid.
-
Tetrazole Formation : The amine intermediate reacts with sodium azide (15 mmol) and triethyl orthoformate (12 mmol) in glacial acetic acid at 80°C for 24 h. The tetrazole ring forms via [2+3] cycloaddition, producing 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid.
Spectroscopic Validation
-
IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).
-
NMR (DMSO-d₆) : δ 8.65 (s, 1H, tetrazole-H), 8.10–7.95 (m, 2H, aromatic-H).
Amide Bond Formation and Final Coupling
The bicyclo[2.2.1]hept-5-en-2-ylmethyl amine is coupled with 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid using carbodiimide-mediated activation. A typical procedure involves dissolving the acid (5 mmol) in dry dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol). After 30 minutes, the amine (5.5 mmol) is added, and the reaction proceeds at 25°C for 12 h.
Optimization Insights
-
Solvent Selection : DCM and THF provide higher yields (>70%) compared to DMF or acetone.
-
Stoichiometry : A 1.1:1 molar ratio of amine to acid minimizes side products.
Purification and Characterization
The crude product is washed with NaHCO₃ and brine, dried over MgSO₄, and purified via flash chromatography (ethyl acetate/hexane, 1:1). Final characterization includes:
Alternative Synthetic Routes and Modifications
Microwave-Assisted Tetrazole Synthesis
Recent advancements employ microwave irradiation to accelerate tetrazole cyclization. Combining 5-amino-2-chlorobenzoic acid with sodium azide and trimethyl orthoformate at 100°C for 1 h under microwave conditions achieves 85% yield, reducing reaction time from 24 h to 1 h.
Enzymatic Amination
Lipase-catalyzed amidation in non-aqueous media (e.g., tert-butanol) offers an eco-friendly alternative. Using immobilized Candida antarctica lipase B (CAL-B), the amide bond forms in 65% yield at 40°C over 24 h, though this method remains less efficient than chemical coupling.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bicyclic and tetrazole moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide
- Structure: Shares the norbornene-methyl group but replaces the benzamide with a trifluoromethanesulfonamide.
- Properties: High purity (99.2%) in isomer mixtures, synthesized via inorganic base-mediated reactions. Used as a monomer for next-generation photoresists due to its thermal stability and solubility .
- Key Difference : The sulfonamide group imparts distinct electronic and steric properties compared to the benzamide-tetrazole system.
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- Structure: Retains the norbornene-methyl group but substitutes benzamide with a phthalazinecarboxamide.
- Key Difference : The phthalazine ring introduces planar aromaticity, contrasting with the tetrazole’s heterocyclic acidity.
Benzamide-Tetrazole Analogues
5-Bromo-2-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Structure : Benzamide with 2-chloro, 5-bromo, and tetrazole-methyl groups.
- Key Difference: Lacks the norbornene group, reducing steric hindrance but increasing conformational flexibility.
N-(3-Bromophenyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
- Structure : Benzamide with 2-chloro, 5-tetrazole, and a 3-bromophenyl substituent.
- Properties : Molecular weight 378.61; the bromophenyl group may enhance halogen bonding in target interactions .
- Key Difference : Replaces the bicyclic system with a simple aryl group, altering solubility and pharmacokinetics.
Functional Group Variations
2-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]acetamide
- Structure : Acetamide backbone with dual chloro and tetrazole substitutions.
- Properties : Predicted pKa 11.24; the acetamide group may confer faster metabolic clearance compared to benzamides .
- Key Difference : Smaller molecular size (MW 272.09) reduces steric bulk but limits binding site compatibility.
Comparative Data Table
*Estimated based on molecular formula C₁₇H₁₆ClN₅O.
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide, with the CAS number 1212094-10-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its pharmacological properties.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 328.73 g/mol.
Research indicates that this compound exhibits significant activity against various biological targets, primarily through modulation of receptor interactions and enzyme inhibition.
- Receptor Interaction : The compound has been shown to interact with several G protein-coupled receptors (GPCRs), which are crucial for many physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets require further elucidation.
Pharmacological Effects
The biological effects of this compound can be categorized into several key areas:
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations indicate potential anticancer activity, particularly in inhibiting the proliferation of specific cancer cell lines.
Data Summary
The following table summarizes key pharmacological properties and findings related to this compound:
| Property | Value/Description |
|---|---|
| CAS Number | 1212094-10-4 |
| Molecular Weight | 328.73 g/mol |
| Biological Targets | GPCRs, Enzymes |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Inhibits proliferation in cancer cell lines |
| Solubility | Soluble in DMSO and methanol |
Study 1: Antimicrobial Efficacy
A study conducted by researchers assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In a separate investigation focusing on human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
